

# Technical Guide: 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol

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Compound of Interest

2-Bromo-4-(2,6dibromophenoxy)phenol

Cat. No.:

B1155085

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CAS Number: 1619982-49-8

### **Abstract**

This technical guide provides a comprehensive overview of 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol, a polybrominated diphenyl ether (PBDE) of significant interest due to its notable biological activities. This document is intended for researchers, scientists, and professionals in the fields of drug development, natural product chemistry, and environmental science. It consolidates key data on the compound's physicochemical properties, spectroscopic characteristics, and potent antibacterial effects. Detailed experimental protocols for its isolation from natural sources and a proposed synthetic pathway are presented. Furthermore, this guide visualizes potential mechanisms of action, including its role in inducing oxidative stress and apoptosis, through detailed signaling pathway diagrams.

### Introduction

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds found both as synthetic flame retardants and as natural products in marine environments. 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol is a hydroxylated PBDE that has been isolated from marine sponges, notably of the Dysidea genus. These compounds have garnered significant attention for their potent biological activities, including antibacterial, antifungal, and cytotoxic effects. This guide focuses on the specific isomer with the CAS number 1619982-49-8, providing a detailed repository of its known scientific data to facilitate further research and development.





## **Physicochemical and Spectroscopic Data**

The following tables summarize the key quantitative data for 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol[1].

**Table 1: Physicochemical Properties** 

Property	Value
CAS Number	1619982-49-8
Molecular Formula	C12H6Br4O2
Molecular Weight	501.79 g/mol
IUPAC Name	2,6-dibromo-4-(2,4-dibromophenoxy)phenol
Synonyms	para-OH-BDE

**Table 2: Computed Properties** 

Property	Value
XLogP3	5.9
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	2
Exact Mass	501.70603
Monoisotopic Mass	497.71013
Topological Polar Surface Area	29.5 Ų
Heavy Atom Count	18

**Table 3: Spectroscopic Data** 



Spectroscopic Method	Observed Peaks/Signals	
UV-Vis (MeOH)	λmax at 340 nm	
IR (KBr)	3492.8 (phenolic O-H), 3084.0 (aromatic C-H), 1591.5 (aromatic C=C), 1463.9 (C-H bend), 1147.6, 1039.6 (C-O), 918.1, 869.8, 719.4 cm <sup>-1</sup> (C-Br)	
¹H-NMR (300 MHz, CDCl₃)	δ 7.55 (d, J=2.4 Hz, 1H), 7.25 (d, J=2.1 Hz, 2H), 7.18 (dd, J=8.7, 2.4 Hz, 1H), 6.75 (d, J=8.7 Hz, 1H)	
<sup>13</sup> C-NMR (75 MHz, CDCl <sub>3</sub> )	δ 150.9, 148.0, 144.9, 133.5, 129.0, 126.2, 124.8, 121.9, 119.8, 118.6, 115.2, 114.9	
Mass Spectrometry (ESI-)	m/z 500.7023 [M-H] <sup>-</sup>	

# **Biological Activity: Antibacterial Properties**

2,6-Dibromo-4-(2,4-dibromophenoxy)phenol exhibits potent and broad-spectrum in-vitro antibacterial activity. It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).

# Table 4: Minimum Inhibitory Concentration (MIC) of 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol against Various Bacterial Strains



Bacterial Strain	Туре	MIC (μg/mL)
Staphylococcus aureus (MRSA)	Gram-positive	0.117 - 0.5
Staphylococcus aureus (MSSA)	Gram-positive	0.117 - 0.25
Enterococcus faecalis (VRE)	Gram-positive	0.25 - 1.0
Enterococcus faecium (VRE)	Gram-positive	0.25 - 1.0
Bacillus subtilis	Gram-positive	0.125
Escherichia coli	Gram-negative	0.5 - 2.0
Pseudomonas aeruginosa	Gram-negative	1.0 - 2.0
Salmonella typhi	Gram-negative	1.0

# **Experimental Protocols**Isolation from Dysidea granulosa

The following protocol is adapted from the methodology described for the isolation of this compound from the marine sponge Dysidea granulosa.

- 1. Collection and Extraction:
- · Collect the sponge material by scuba diving and freeze immediately.
- Lyophilize the frozen sample to obtain dried material.
- Successively extract the dried sponge with ethyl acetate and methanol (3x with each solvent).
- Combine the extracts and concentrate under reduced pressure to yield a crude extract.
- 2. Chromatographic Purification:
- Subject the crude extract to silica gel column chromatography.



- Elute the column with a gradient of hexane and ethyl acetate.
- Monitor the fractions by thin-layer chromatography (TLC) and pool fractions containing the target compound.
- Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) with a suitable reversed-phase column and a mobile phase of methanol and water to yield pure 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol.

## **Proposed Synthetic Protocol: Ullmann Condensation**

While a specific synthetic protocol for this isomer is not readily available in the literature, a plausible route is via an Ullmann condensation reaction. This reaction is a classic method for the formation of diaryl ethers.

#### Reaction Scheme:

2,4-Dibromophenol + 1,3-dibromo-5-methoxybenzene → 2,6-Dibromo-4-(2,4-dibromophenoxy)anisole → 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol

#### Step 1: Ullmann Condensation

- In a reaction vessel, combine 2,4-dibromophenol, 1,3-dibromo-5-methoxybenzene, a copper(I) catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., Cs₂CO₃) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 100 to 150 °C.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.



Purify the crude product by column chromatography to obtain 2,6-Dibromo-4-(2,4-dibromophenoxy)anisole.

#### Step 2: Demethylation

- Dissolve the product from Step 1 in a suitable solvent such as dichloromethane.
- Add a demethylating agent, such as boron tribromide (BBr<sub>3</sub>), at a low temperature (e.g., -78
   °C).
- Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
- Quench the reaction carefully with water or methanol.
- Extract the product into an organic solvent, wash, dry, and concentrate.
- Purify the final product by column chromatography or recrystallization to yield 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol.

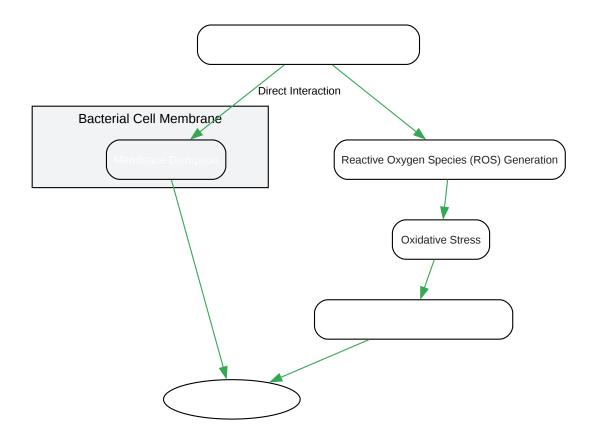
## **Signaling Pathways and Mechanisms of Action**

The precise mechanisms of action for 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol are still under investigation. However, based on studies of related polybrominated diphenyl ethers, several potential pathways can be proposed.

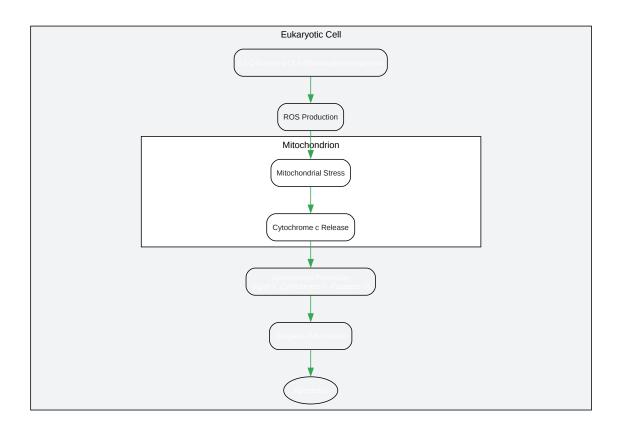
## **Proposed Antibacterial Mechanism**

Many phenolic compounds exert their antimicrobial effects by disrupting the bacterial cell membrane and generating oxidative stress.









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## References

- 1. 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol | C12H6Br4O2 | CID 74281451 PubChem [pubchem.ncbi.nlm.nih.gov]
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